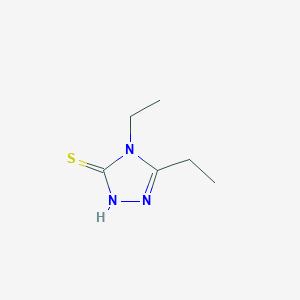

4,5-Diethyl-4H-1,2,4-triazol-3-thiol

Übersicht

Beschreibung

4,5-Diethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound with the molecular formula C6H11N3S and a molecular weight of 157.24 g/mol . This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Wissenschaftliche Forschungsanwendungen

4,5-Diethyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Wirkmechanismus

Target of Action

Compounds with a 1,2,4-triazole nucleus have been known to exhibit inhibitory activity against various enzymes .

Mode of Action

The mode of action of 4,5-diethyl-4H-1,2,4-triazole-3-thiol involves interaction with its targets, leading to changes in their function. In the case of 1,2,4-triazole derivatives, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 . This interaction can lead to changes in the activity of the target enzyme, potentially altering biochemical pathways within the cell .

Biochemical Pathways

1,2,4-triazole derivatives have been reported to inhibit enzymes such as alpha-amylase and alpha-glucosidase . These enzymes are involved in the breakdown of complex carbohydrates, suggesting that 4,5-diethyl-4H-1,2,4-triazole-3-thiol may affect carbohydrate metabolism.

Pharmacokinetics

The physicochemical properties of a compound, such as its molecular weight and solubility, can influence its pharmacokinetic profile .

Result of Action

Inhibition of enzymes like alpha-amylase and alpha-glucosidase by 1,2,4-triazole derivatives can potentially alter cellular metabolism and lead to changes in cell function .

Biochemische Analyse

Biochemical Properties

4,5-Diethyl-4H-1,2,4-triazole-3-thiol plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. Studies have shown that this compound interacts with kinases such as CLK1 and DYRK1A, exhibiting potent inhibitory effects . The interaction involves the formation of hydrogen bonds between the thiol group of 4,5-diethyl-4H-1,2,4-triazole-3-thiol and the carbonyl group of Glu 169 in the receptor . This interaction enhances the compound’s selectivity and potency towards these kinases, making it a promising candidate for therapeutic applications.

Cellular Effects

The effects of 4,5-diethyl-4H-1,2,4-triazole-3-thiol on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibitory action on kinases like CLK1 and DYRK1A can lead to alterations in cell cycle regulation and apoptosis . Additionally, 4,5-diethyl-4H-1,2,4-triazole-3-thiol has been shown to modulate the expression of genes involved in neurodegenerative diseases, highlighting its potential in therapeutic interventions .

Molecular Mechanism

At the molecular level, 4,5-diethyl-4H-1,2,4-triazole-3-thiol exerts its effects through specific binding interactions with biomolecules. The compound’s thiol group forms hydrogen bonds with key residues in the active sites of target enzymes, leading to enzyme inhibition . This inhibition can result in the downregulation of signaling pathways and changes in gene expression. The molecular mechanism also involves the stabilization of the compound within the enzyme’s active site, enhancing its inhibitory potency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,5-diethyl-4H-1,2,4-triazole-3-thiol have been studied over various time periods. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that 4,5-diethyl-4H-1,2,4-triazole-3-thiol can maintain its inhibitory effects on target enzymes, leading to sustained alterations in cellular function . These findings suggest that the compound is suitable for extended experimental applications.

Dosage Effects in Animal Models

The effects of 4,5-diethyl-4H-1,2,4-triazole-3-thiol vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects with minimal toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

4,5-Diethyl-4H-1,2,4-triazole-3-thiol is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes can influence the compound’s bioavailability and efficacy, making it essential to consider metabolic pathways in therapeutic applications.

Transport and Distribution

Within cells and tissues, 4,5-diethyl-4H-1,2,4-triazole-3-thiol is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, enhancing its therapeutic potential . The distribution of 4,5-diethyl-4H-1,2,4-triazole-3-thiol is influenced by factors such as tissue permeability and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of 4,5-diethyl-4H-1,2,4-triazole-3-thiol is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that 4,5-diethyl-4H-1,2,4-triazole-3-thiol exerts its effects precisely where needed, enhancing its efficacy in biochemical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-diethyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate hydrazide compounds with thiosemicarbazides. For instance, furan-2-carboxylic acid hydrazide and phenylacetic acid hydrazide can be converted into 1,4-substituted thiosemicarbazides, which are then cyclized to form the desired triazole-thiol derivatives .

Industrial Production Methods: While specific industrial production methods for 4,5-diethyl-4H-1,2,4-triazole-3-thiol are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 4,5-Diethyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form disulfides.

Substitution: It can undergo S-alkylation reactions to form S-substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Substitution: Alkyl halides are typically used for S-alkylation reactions.

Major Products:

Oxidation: Disulfides.

Substitution: S-substituted triazole derivatives.

Vergleich Mit ähnlichen Verbindungen

- 4-Methyl-4H-1,2,4-triazole-3-thiol

- 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol

Comparison: 4,5-Diethyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 4-methyl-4H-1,2,4-triazole-3-thiol, the diethyl substitution provides different steric and electronic properties, potentially leading to distinct biological effects . Similarly, the presence of a pyridyl group in 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol introduces additional sites for interaction with biological targets, making it suitable for different applications .

Eigenschaften

IUPAC Name |

3,4-diethyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S/c1-3-5-7-8-6(10)9(5)4-2/h3-4H2,1-2H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOZYDHORRSFYSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNC(=S)N1CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397014 | |

| Record name | 4,5-diethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29448-78-0 | |

| Record name | 4,5-diethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-[(2-Chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]-2-methylsulfonylprop-2-enenitrile](/img/structure/B1309198.png)

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1309199.png)

![(E)-2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(4-pyridinyl)-2-propenenitrile](/img/structure/B1309208.png)

![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1309209.png)

![3-Phenyl-4-[4-(2-phenyldiazenyl)anilino]-3-buten-2-one](/img/structure/B1309220.png)

![Ethyl 2-[4-chloro-2-methoxy-6-(methoxyiminomethyl)phenoxy]acetate](/img/structure/B1309232.png)

![Ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1309236.png)

![N'-[[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-N-phenyloxamide](/img/structure/B1309237.png)

![ethyl N-[4-(trifluoromethyl)benzoyl]ethanehydrazonate](/img/structure/B1309241.png)

![3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1309244.png)

![3-(4-Chlorophenyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B1309251.png)